Flavoxate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

flavoxate mechanism of action antispasmodic activity

Mechanism of Action

Flavoxate exerts its antispasmodic effect through a dual mechanism, which explains its efficacy in relieving symptoms like bladder urgency and dysuria.

- Direct Smooth Muscle Relaxation: this compound has a direct papaverine-like spasmolytic action on smooth muscle, independent of muscarinic receptor blockade. In vitro studies on guinea-pig ureters and rat urinary bladder strips showed that this compound reduces peristaltic motility, endoluminal pressure, and contractility. Unlike pure anticholinergic drugs (e.g., atropine, emepronium), this compound and papaverine also relaxed bladder strips that had been depolarized with potassium chloride (KCl), a model that tests for direct muscle-relaxing activity [1] [2].

- Muscarinic Receptor Antagonism: this compound is a competitive muscarinic acetylcholine receptor antagonist [3]. It blocks muscarinic receptors in the urinary bladder, reducing involuntary detrusor muscle contractions triggered by acetylcholine and thus decreasing urinary urgency and incontinence episodes [3] [4].

The relative contribution of these pathways to the overall clinical effect is an important consideration for research and development.

Experimental Evidence & Protocols

Key experimental findings and detailed methodologies from foundational in vitro studies provide evidence for this compound's mechanism of action.

Direct Smooth Muscle Relaxation (1985 Study) [1]

- Objective: To clarify the pharmacological activity of this compound on urinary tract smooth muscle.

- Tissue Preparation:

- Guinea-pig isolated ureter.

- Muscle strips from rat urinary bladder.

- Depolarization Model: Urinary bladder strips were depolarized with KCl to test for direct smooth muscle effects.

- Measured Parameters (Guinea-pig ureter):

- Peristaltic motility.

- Endoluminal pressure.

- Longitudinal muscle contractility.

- Reference Compounds:

- Papaverine: A direct smooth muscle relaxant.

- Verapamil: A calcium channel blocker.

- Atropine & Emepronium: Anticholinergic agents.

- Key Findings: this compound and papaverine reduced all measured parameters in the ureter and relaxed KCl-depolarized bladder strips. Anticholinergic agents failed to relax the depolarized tissue, indicating this compound's effect involves a direct muscle-relaxing activity beyond anticholinergic action [1].

The following diagram illustrates the logical relationship and experimental workflow used to elucidate this compound's mechanism of action.

Experimental workflow for elucidating this compound's spasmolytic mechanism.

Human Tissue Study (1991) [2]

- Objective: To investigate the antispasmodic effects of this compound and its metabolites on human prostate and urinary bladder smooth muscle.

- Tissue Source: Human prostatic adenoma and urinary bladder tissue.

- Key Findings: this compound and its metabolites exhibited antispasmodic effects on human lower urinary tract tissues, supporting its clinical use in humans.

Quantitative Data Summary

The tables below summarize quantitative data from animal and human studies for easy comparison.

Table 1: In Vitro Pharmacological Data (Animal Models)

| Parameter | This compound Effect | Reference Compound (Effect) | Experimental Model |

|---|---|---|---|

| Peristaltic Motility | Reduced | Papaverine (Reduced) | Guinea-pig ureter [1] |

| Endoluminal Pressure | Reduced | Papaverine (Reduced) | Guinea-pig ureter [1] |

| Muscle Contractility | Reduced | Papaverine (Reduced) | Guinea-pig ureter [1] |

| KCl-Depolarized Tissue | Relaxed | Atropine (No Effect) | Rat bladder strip [1] |

Table 2: Pharmacokinetic and Clinical Parameters

| Parameter | Value / Finding | Source / Notes |

|---|---|---|

| Absorption | Well-absorbed from GI tract [3] | |

| Time to Onset | ~55 minutes [5] | |

| Primary Metabolite | Methyl flavone carboxylic acid (MFCA) [5] | Also exhibits antispasmodic activity [2] |

| Excretion | 50-60% in urine as MFCA [5] | Within 24 hours [3] |

| Protein Binding | Not Available | Data lacking in search results |

| Half-life | Not Available | Data lacking in search results |

Clinical and Pharmacological Profile

This compound's clinical use and broader pharmacological characteristics are summarized for a complete picture.

- Indications: Symptomatic relief of dysuria, urgency, frequency, nocturia, and incontinence associated with cystitis, prostatitis, urethritis, and urethrotrigonitis [3] [5].

- Dosage: For adults, 200 mg three times daily or 100-200 mg 3-4 times daily, which may be reduced as symptoms improve [5].

- Adverse Effects: Can include drowsiness, dry mouth (xerostomia), blurred vision, nausea, headache, and tachycardia [5]. These are consistent with its antimuscarinic properties.

- Important Precautions: Contraindicated in patients with certain conditions such as glaucoma, myasthenia gravis, gastrointestinal obstruction, or urinary retention [5].

Conclusion

This compound is a spasmolytic agent with a dual mechanism of action, combining direct smooth muscle relaxation with antimuscarinic effects. In vitro experiments demonstrate its papaverine-like effect on depolarized tissue, distinct from pure anticholinergics. This mechanistic profile makes this compound useful for treating bladder overactivity and urinary symptoms.

References

- 1. comparative in vitro... Mechanism of this compound antispasmodic activity [pubmed.ncbi.nlm.nih.gov]

- 2. Antispasmodic effects of this compound, MFCA,and REC 15 ... [sciencedirect.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. : Uses, Dosage, Side Effects and More | MIMS Singapore this compound [mims.com]

flavoxate phosphodiesterase inhibition calcium antagonism

Mechanisms of Action: Quantitative Data

The table below summarizes the key pharmacological activities and experimental data for flavoxate:

| Mechanism of Action | Experimental Model | Quantitative Result | Biological Effect |

|---|---|---|---|

| L-type Calcium Channel Blockade [1] | Human detrusor myocytes (patch-clamp) | Ki = 10 μM; Voltage-dependent inhibition | Reduces calcium influx, causing direct muscle relaxation. |

| Phosphodiesterase (PDE) Inhibition [2] | Guinea pig ureter homogenate | 3x more potent than aminophylline | Increases cyclic AMP levels, leading to muscle relaxation. |

| Phosphodiesterase (PDE) Inhibition [2] | Guinea pig urinary bladder homogenate | 5x more potent than aminophylline | Increases cyclic AMP levels, leading to muscle relaxation. |

| Muscle Relaxation (Functional Assay) [1] | Human bladder strips (K+-induced contraction) | Concentration-dependent reduction | Confirms direct spasmolytic effect on tissue. |

| Calcium Antagonism [2] | Guinea-pig taenia coli (CaCl2-induced contraction) | Moderate activity, similar to papaverine | Contributes to muscle relaxation. |

| Local Anaesthetic Activity [2] | Not Specified | Equivalent to lidocaine | May contribute to local analgesic effects. |

Experimental Protocols for Key Assays

To investigate this compound's spasmolytic effects, researchers use specific methodologies. Here are detailed protocols for two critical experiments:

Protocol 1: Investigating Calcium Channel Blockade using Whole-Cell Patch-Clamp

This technique measures the effect of this compound on voltage-dependent calcium currents in isolated human detrusor cells [1].

- Cell Preparation: Obtain human detrusor muscle from patients undergoing cystectomy (with ethical approval). Use a fresh tissue dispersion method (the "gentle tapping method") to isolate single, viable myocytes [1].

- Solutions:

- Pipette (Intracellular) Solution: High Caesium content (130 mM Cs⁺, 10 mM TEA⁺, 5 mM EGTA, 5 mM ATP, 10 mM HEPES; pH 7.35–7.40) to block potassium channels.

- Bath (Extracellular) Solution: Contains 10 mM Ba²⁺ as the charge carrier through Ca²⁺ channels, with 135 mM TEA⁺ to block other ion channels [1].

- Electrophysiology Recording:

- Use a conventional whole-cell patch-clamp configuration.

- Hold the cell at a potential of -90 mV.

- Apply depolarizing voltage steps to elicit inward Ba²⁺ currents.

- Superfuse the cell with increasing concentrations of this compound (stock in DMSO, final DMSO <0.3%) [1].

- Data Analysis:

- Measure the peak amplitude of the Ba²⁺ current before and after drug application.

- Plot concentration-response curves to determine the inhibition constant (Ki).

- Analyze the voltage-dependence of inactivation by applying a double-pulse protocol before and after this compound exposure [1].

Protocol 2: Measuring PDE Inhibition in Tissue Homogenates

This biochemical assay evaluates this compound's ability to inhibit PDE enzyme activity [2].

- Tissue Preparation: Homogenize tissue samples from guinea pig ureter and urinary bladder in an appropriate cold buffer to preserve enzyme activity [2].

- PDE Activity Assay:

- Incubate tissue homogenates with a known concentration of cyclic AMP (the substrate).

- Add this compound to the reaction mixture at various concentrations.

- Include a positive control (e.g., a known PDE inhibitor like papaverine or aminophylline) and a negative control (vehicle alone).

- Run the reaction at a controlled temperature (e.g., 37°C) for a set period [2].

- Measurement and Calculation:

- Stop the reaction and measure the amount of inorganic phosphate released or the remaining cyclic AMP using a suitable method.

- Calculate the percentage of PDE inhibition for each concentration of this compound.

- Express the inhibitory potency relative to a standard like aminophylline [2].

Mechanism of Action Workflow

The following diagram illustrates the integrated mechanisms and experimental approaches used to study this compound:

Integrated mechanisms and experimental approaches for this compound.

Conclusion

References

flavoxate structure activity relationship SAR

Chemical Foundation of Flavoxate

This compound is classified as a muscarinic acetylcholine receptor antagonist [1] [2]. Its chemical structure is the basis for understanding its activity.

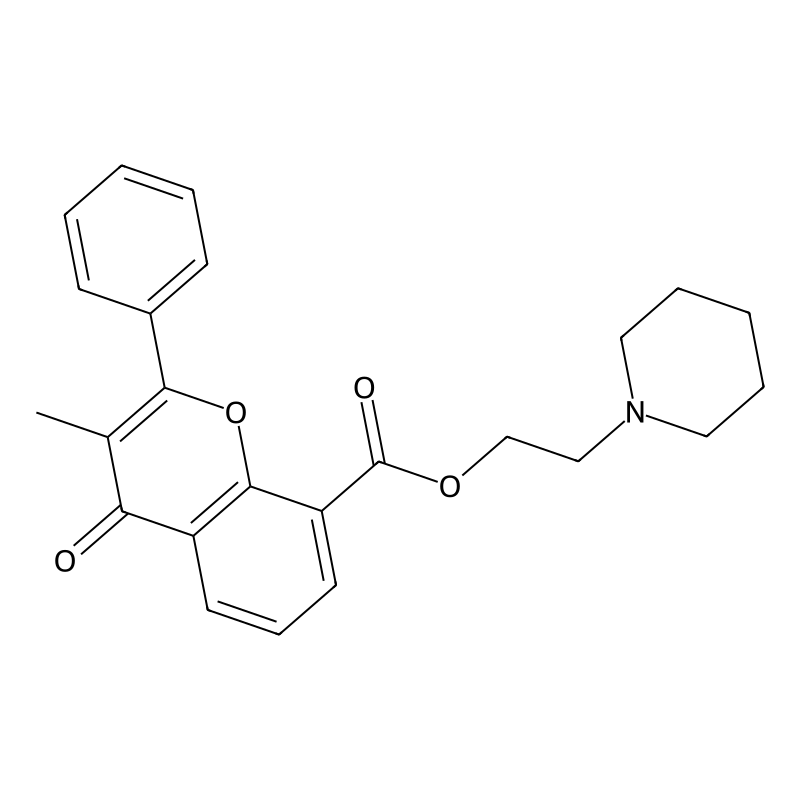

- IUPAC Name: 2-(1-piperidyl)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate [1]

- Molecular Formula: C₂₄H₂₅NO₄ [3]

- Molecular Weight: 391.5 g/mol [1]

- Core Ring Systems: The molecule contains three key ring structures: a chromone (benzopyran-4-one), a benzene, and a piperidine ring [1].

The following diagram maps the critical structural regions of this compound involved in its interaction with the muscarinic receptor, which are explained in the SAR analysis below.

Key structural regions of this compound critical for its muscarinic antagonist activity.

Structure-Activity Relationship (SAR) Analysis

The SAR data for this compound and its derivatives can be summarized from available research [1]. The table below outlines the role of each key structural component.

| Structural Feature | Role & SAR Requirement |

|---|---|

| Aromatic/ Heterocyclic Region (R1/R2) | One of these rings must be heterocyclic or carbocyclic. This region is critical for binding to the hydrophobic pocket of the muscarinic receptor. |

| Ester Linkage (X) | The highest potency is achieved when X is an ester group. However, it can also be an oxygen atom or absent. |

| Spacer Length | Maximum potency is obtained when the distance between the ring-substituted carbons is 2 carbon units. This optimal length aligns the molecule correctly within the receptor site. |

| Amino Group (N-Substituent) | The nitrogen can be part of a tertiary amine or a quaternary ammonium salt. Different alkyl groups can be substituted on the nitrogen, affecting the compound's properties. |

Mechanism of Action and Physicochemical Properties

This compound exerts its therapeutic effect by acting as a direct antagonist at muscarinic acetylcholine receptors [1] [2]. This antagonism reduces the tonus of smooth muscles in the urinary bladder, which helps control overactive bladder symptoms like frequent urination and urgency [1] [4].

The molecule's physical properties influence its behavior and safety profile. This compound free base is practically insoluble in water, while its hydrochloride salt form has higher aqueous solubility [2]. The drug's highly polar quaternary ammonium group is believed to limit its ability to cross the blood-brain barrier, potentially reducing central nervous system side effects [3].

| Property | Value / Description |

|---|---|

| Mechanism of Action | Muscarinic acetylcholine receptor antagonist [1] [2] |

| Octanol/Water Partition Coefficient | 2.1 [1] |

| Solubility (Free Base) | Practically insoluble in water (0.001% w/v at 25°C) [2] |

| Solubility (HCl Salt) | 11.30 mg/mL in water at pH 5.7 [2] |

| Melting Point | 246-248 °C [1] |

Methods for SAR Investigation

While detailed experimental protocols specifically for this compound SAR are not available in the search results, modern drug discovery typically employs a combination of computational and experimental techniques for such analyses.

- Computational Chemistry & Molecular Modeling: Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) are used to create predictive models that correlate the 3D structural fields of molecules with their biological activity [5]. This helps in understanding the steric and electrostatic requirements of the receptor pocket and in designing new derivatives.

- Molecular Docking: This method predicts the preferred orientation of a molecule (like this compound) when bound to its target receptor (e.g., a muscarinic receptor) [5]. It helps visualize key interactions, such as hydrogen bonding and hydrophobic contacts, providing a structural basis for the SAR.

- Molecular Dynamics (MD) Simulations: MD simulations assess the stability of the protein-ligand complex over time [6] [5]. Analyzing metrics like Root-Mean-Square Deviation (RMSD) reveals how structural changes in the ligand affect its binding stability and dynamics.

Research Outlook

Available data provides a foundational SAR for this compound, but a comprehensive and quantitative analysis is not publicly detailed. Research on related compounds, like terthis compound, confirms the importance of the chromone core and ester chain conformation for antispasmodic activity [7].

Future research directions to fully elucidate this compound's SAR could include:

- CoMFA/CoMSIA Studies: Advanced 3D-QSAR analyses to map the receptor's steric and electrostatic requirements.

- Systematic Analog Synthesis: Creating and testing analogs with variations at each key position (R1, R2, X, spacer, amine) to build a robust quantitative dataset.

- Biophysical Binding Assays: Using techniques like isothermal titration calorimetry to precisely measure binding affinity and thermodynamic parameters for different derivatives.

References

- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical ... [gpatindia.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 5. 3D-QSAR, design, molecular docking and dynamics ... [pmc.ncbi.nlm.nih.gov]

- 6. Combining molecular dynamics simulations with small-angle ... [pmc.ncbi.nlm.nih.gov]

- 7. Structural characterization of terthis compound [pubmed.ncbi.nlm.nih.gov]

flavoxate smooth muscle relaxation urinary tract

Mechanisms of Smooth Muscle Relaxation

The following table summarizes the key experimentally demonstrated mechanisms of action of flavoxate.

| Mechanism of Action | Experimental Evidence / Effect | Biological System Studied |

|---|---|---|

| Inhibition of L-type Ca²⁺ Channels | Voltage- and concentration-dependent inhibition of inward Ba²⁺ current (Kᵢ = 10 μM); shifts steady-state inactivation curve [1]. | Human detrusor myocytes [1]. |

| Direct Smooth Muscle Relaxation (Non-Anticholinergic) | Reduces tone and spontaneous activity; relaxes KCl-depolarized muscle strips (a model where anticholinergics are ineffective) [2]. | Guinea-pig ureter; rat urinary bladder [2]. |

| Phosphodiesterase (PDE) Inhibition | PDE inhibitory activity reported to be 3-5 times greater than aminophylline [3]. | Guinea-pig ureter and urinary bladder homogenates [3]. |

| Suppression of Micturition Reflex (CNS Action) | Abolishes isovolumetric rhythmic bladder contractions and associated efferent nerve activity; microinjection into the nucleus reticularis pontis oralis (PoO) inhibits reflex micturition [4]. | Rat and cat models [4]. |

These mechanisms can be visualized as acting at two primary sites within the nervous and muscular systems:

Detailed Experimental Models and Protocols

The established mechanisms of action are supported by several key experimental methodologies.

In Vitro Patch-Clamp Electrophysiology for Ca²⁺ Channel Inhibition

This protocol is used to study the direct effect of this compound on ion channels in individual human detrusor myocytes [1].

- Cell Preparation: Freshly dispersed single detrusor myocytes are prepared from human urinary bladder tissue obtained from patients undergoing cystectomy (with ethical approval and informed consent). A gentle mechanical dispersion method is used [1].

- Solutions:

- Pipette (Internal) Solution: High Caesium (Cs⁺) content to block K⁺ channels, containing (in mM): Cs⁺ 130, Tetraethylammonium (TEA⁺) 10, Mg²⁺ 2, Cl⁻ 144, Glucose 5, EGTA 5, ATP 5, HEPES 10; pH adjusted to 7.35–7.40 with Tris [1].

- Bath (External) Solution: Designed to isolate Ba²⁺ currents as a surrogate for Ca²⁺ currents, containing (in mM): Ba²⁺ 10, TEA⁺ 135, Cl⁻ 155, Glucose 10, HEPES 10; pH adjusted to 7.35–7.40 with Tris [1].

- Recording & Data Analysis: A conventional whole-cell patch-clamp configuration is used. Cells are voltage-clamped at a holding potential of -90 mV. Voltage-step protocols are applied to activate voltage-dependent Ba²⁺ currents. The effects of this compound (from a 100 mM DMSO stock) on the peak current amplitude and steady-state inactivation are analyzed. Data are low-pass filtered at 500 Hz and digitized at 1 ms sampling rate [1].

Ex Vivo Tissue Bath Contractility Studies

This classic pharmacological method investigates the direct spasmolytic effect of this compound on smooth muscle strips [2] [1].

- Tissue Preparation: Strips of urinary smooth muscle (e.g., from human detrusor, rat bladder, or guinea-pig ureter) are mounted in organ baths containing oxygenated physiological salt solution (PSS) at 36–37°C [1].

- Induction of Contraction: Contraction can be induced by:

- High K⁺ Solution (e.g., 80 mM): Depolarizes the membrane, opening voltage-gated L-type Ca²⁺ channels to induce contraction. This compound's relaxation of K⁺-induced contraction is a hallmark of calcium antagonism [1].

- Receptor Agonists (e.g., Carbachol): Induces contraction via Gq-protein coupled muscarinic receptor activation.

- Drug Application & Data Recording: After a stable contraction is achieved, this compound is cumulatively added to the bath. Isometric tension is recorded, often via a force transducer connected to a data acquisition system (e.g., MacLab) [1].

In Vivo Models for Central Nervous System Activity

These studies are crucial for demonstrating this compound's suppression of the micturition reflex [4].

- Animal Models: Decerebrated cats or rats are used.

- Nerve Activity Recording: Efferent pelvic nerve activity associated with rhythmic bladder contractions is recorded [4].

- Central Drug Microinjection: this compound is microinjected directly into specific brainstem nuclei (e.g., the nucleus reticularis pontis oralis, PoO) to localize its central site of action. The effect on reflex micturition is then observed [4].

- Intrathecal/Intracerebroventricular Administration: this compound administered into the cerebrospinal fluid (intrathecally or intracerebroventricularly) to further confirm a central site of action by abolishing isovolumetric rhythmic bladder contractions [4].

Pharmacokinetics and Metabolism

This compound exhibits pharmacokinetic properties critical for its therapeutic application and research interpretation.

- Absorption: this compound is rapidly and completely absorbed from the gastrointestinal tract after oral administration [3]. The absorption half-life is approximately 44 minutes, with an average onset of action around 55 minutes [5].

- Metabolism: this compound undergoes rapid and extensive first-pass metabolism. It is primarily metabolized to 3-Methylflavone-8-Carboxylic Acid (MFCA) [3] [5].

- Elimination: The primary route of elimination is via urine, with approximately 50-60% of the dose excreted as MFCA within 24 hours [5]. This compound itself has a very short half-life in plasma (~5 minutes after intravenous administration), making MFCA the primary analyte for bioequivalence studies [3].

Summary for Research and Development

For researchers and drug development professionals, the key takeaways are:

- Multi-Mechanistic Profile: this compound's efficacy stems from its combined myotropic (direct smooth muscle relaxation) and neurotropic (central nervous system) effects. This distinguishes it from pure anticholinergic agents [2] [4].

- Primary Molecular Target: The voltage- and concentration-dependent inhibition of L-type Ca²⁺ channels (CaV1.2) in human detrusor myocytes is a well-defined mechanism, with a reported Kᵢ of 10 μM [1].

- Critical Experimental Considerations:

- When studying its direct effects, use models like KCl-induced contractions in depolarized tissue, which are insensitive to anticholinergics [2].

- For central effects, in vivo models measuring reflex bladder contractions and direct CNS microinjections are required [4].

- In pharmacokinetic studies, the metabolite MFCA, not the parent compound, is the relevant biomarker to measure in plasma due to rapid metabolism [3].

References

- 1. The effects of this compound hydrochloride on voltage-dependent L ... [pmc.ncbi.nlm.nih.gov]

- 2. of Mechanism antispasmodic activity comparative in vitro... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a high-performance liquid ... [sciencedirect.com]

- 4. Mechanisms of the suppression of the bladder activity by ... [pubmed.ncbi.nlm.nih.gov]

- 5. : Uses, Dosage, Side Effects and More | MIMS Singapore this compound [mims.com]

General Properties and Chemical Characteristics of Flavoxate

Flavoxate is a synthetic anticholinergic agent used to treat urinary bladder spasms and symptoms of conditions like interstitial cystitis and overactive bladder syndrome [1] [2]. Its muscle relaxant properties are attributed to multiple mechanisms, including antimuscarinic effects and a direct action on smooth muscle [1].

The following table summarizes the core chemical and identifier data for this compound and its common salt form:

| Property | This compound (Free Base) | This compound Hydrochloride |

|---|---|---|

| CAS Registry Number | 15301-69-6 [3] [2] [4] | 3717-88-2 [5] [6] [7] |

| Molecular Formula | C₂₄H₂₅NO₄ [1] [3] | C₂₄H₂₅NO₄ • HCl [5] [7] |

| Molecular Weight | 391.467 g/mol [1] [3] [4] | 427.92 g/mol [5] [6] [7] |

| IUPAC Name | 2-(1-piperidinyl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate [1] [5] [3] | 2-(piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate hydrochloride [5] |

| XLogP3 | 3- [4] | - |

| Physical Form (at 20°C) | - | White to almost white powder to crystal [7] |

| Melting Point | - | 234 °C [7] |

| Solubility (HCl salt) | - | Water: 10 mg/mL; DMSO: 3 mg/mL; Ethanol: Insoluble [6] |

Pharmacological Mechanism of Action

This compound's therapeutic action is complex and involves more than simple muscarinic receptor blockade.

A simplified overview of this compound's primary and secondary mechanisms leading to its therapeutic effects on the bladder. IC₅₀ and Ki values represent inhibitory concentrations from research data [6].

- Muscarinic Receptor Antagonism: this compound acts as a muscarinic acetylcholine receptor (AChR) antagonist with an IC₅₀ value of 12.2 µM [6]. This blocks the binding of acetylcholine, reducing parasympathetic-mediated bladder contractions [2].

- Direct Smooth Muscle Relaxation: Evidence suggests a direct effect on smooth muscle is significant. This compound suppresses contractions induced by carbachol and calcium in isolated rat detrusor strips [6].

- Calcium Channel Blockade: A key mechanism for direct relaxation is the inhibition of voltage-dependent L-type calcium channels. This compound displaces the calcium channel blocker [³H]nitrendipine and inhibits nifedipine-sensitive inward Ba²⁺ currents in human detrusor myocytes with a Ki value of 10 µM [6].

- Intracellular Signaling: In rat brain tissue, this compound inhibits cAMP formation in a concentration-dependent manner, an effect abolished by pertussis toxin, indicating involvement of Gᵢ/G₀ proteins [6].

Experimental & Research Data

For researchers, the following table summarizes key quantitative findings and experimental observations.

| Assay/Model | Experimental Finding | Reported Value / Outcome |

|---|---|---|

| In Vitro - Muscarinic AChR | Half-maximal inhibitory concentration (IC₅₀) | 12.2 µM [6] |

| In Vitro - Ca²⁺ Channel Binding | IC₅₀ for displacing [³H]nitrendipine | 254 µM [6] |

| In Vitro - Human Detrusor Myocytes | Ki for inhibition of inward Ba²⁺ current (IBa) | 10 µM [6] |

| In Vitro - Rat Detrusor Strips | Suppression of carbachol-induced contractions (pD₂) | 4.55 [6] |

| In Vitro - Rat Detrusor Strips | Suppression of Ca²⁺-induced contractions (pIC₅₀) | 4.92 [6] |

| In Vivo - Rat Model (i.v.) | Dose that abolishes rhythmic bladder contractions | 3-10 mg/kg [6] |

Detailed Experimental Protocols

Based on the search results, here are elaborations on key methodologies:

In Vitro Receptor Binding Assay

- Objective: To determine the affinity of this compound for the muscarinic acetylcholine receptor.

- Methodology Summary: This assay typically involves incubating a tissue membrane preparation (e.g., from rat brain or bladder) with a known concentration of a radiolabeled muscarinic antagonist (like [³H]quinuclidinyl benzilate, [³H]QNB). Increasing concentrations of unlabeled this compound are added to compete for binding sites. The IC₅₀ value (12.2 µM) represents the concentration of this compound required to displace 50% of the radioligand [6].

In Vitro Functional Assay on Isolated Tissue

- Objective: To assess the direct effect of this compound on smooth muscle contractility.

- Methodology Summary: Detrusor muscle strips from laboratory animals are mounted in organ baths containing oxygenated physiological solution. Isotonic or isometric tension is measured. Contractions are induced using agonists like carbachol (a cholinergic agonist) or high K⁺ (which depolarizes cells and opens voltage-gated Ca²⁺ channels). This compound is added cumulatively, and the concentration-dependent suppression of contraction amplitude is recorded, yielding pD₂ or pIC₅₀ values [6].

Electrophysiology on Isolated Cells

- Objective: To study the effect of this compound on voltage-gated calcium channels in individual human detrusor myocytes.

- Methodology Summary: Single smooth muscle cells are isolated from human bladder tissue. Using the whole-cell patch-clamp technique, the cell membrane is voltage-clamped, and inward Ba²⁺ currents (IBa) through L-type Ca²⁺ channels are elicited. This compound is applied, and the reduction in current amplitude is measured. Analysis of the concentration-response relationship provides the Ki value (10 µM) [6].

Safety and Handling Information

For the hydrochloride salt used in research:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) [7].

- Precautionary Measures: Recommended personal protective equipment includes gloves, eye protection, and face protection. Avoid ingestion and wash skin thoroughly after handling [7].

- Clinical Side Effects: In therapeutic use, this compound is generally well-tolerated but can cause dry mouth, blurred vision, upset stomach, and increased photosensitivity of the eyes. It is contraindicated in patients with certain obstructive gastrointestinal or urinary conditions [1].

- Hepatotoxicity: this compound has not been linked to liver enzyme elevations or clinically apparent liver injury, which may be due to the low daily dose used therapeutically [2].

Conclusion

This compound is a muscarinic antagonist with additional direct smooth muscle relaxant properties, primarily mediated through the blockade of L-type calcium channels. Its favorable safety profile, particularly the lack of significant hepatotoxicity, and its multi-modal mechanism of action make it a compound of continued interest.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. This compound - the NIST WebBook [webbook.nist.gov]

- 4. This compound | C24H25NO4 [chemspider.com]

- 5. This compound hydrochloride [go.drugbank.com]

- 6. This compound HCl | AChR antagonist | Mechanism [selleckchem.com]

- 7. This compound Hydrochloride - CAS RN: 3717-88-2 [tcichemicals.com]

HPLC method development for flavoxate hydrochloride analysis

Application Note: HPLC Analysis of Flavoxate HCl

This application note provides a consolidated overview of developed HPLC methods for the analysis of this compound HCl in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids.

Introduction

This compound hydrochloride (FLX) is a flavone derivative used as a strong smooth muscle relaxant for the symptomatic relief of urinary tract disorders [1] [2]. High-Performance Liquid Chromatography (HPLC) is a primary technique for its quantitative determination, stability studies, and metabolite tracking. This note summarizes validated HPLC methods to assist in quality control and research.

Summary of Reported HPLC Methods

The table below summarizes the chromatographic conditions from key studies.

Table 1: Chromatographic Conditions for this compound HCl Analysis

| Parameter | Method 1: Bulk & Formulations [1] | Method 2: Metabolite in Urine [2] | Method 3: Stability-Indicating [3] | Method 4: With Moxifloxacin [4] |

|---|---|---|---|---|

| Column | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) | Phenomenex CN Column | BDS Hypersil Phenyl (250 mm x 4.6 mm, 5 µm) | Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic acid (75:25, v/v) | Acetonitrile : 12 mM Ammonium Acetate (40:60, v/v, pH 4.0) | 0.15 M SDS, 15% n-propanol, 0.3% TEA, 0.02 M H₃PO₄ (pH 2.5) | Phosphate Buffer (50 mM, pH 5) : Methanol : Acetonitrile (50:20:30, v/v) |

| Flow Rate | 0.8 mL/min | 1.5 mL/min | Not specified | 1.2 mL/min |

| Detection (λ) | 218 nm | 308 nm | 325 nm | 250 nm for FLX, 299 nm for MOX |

| Internal Standard | Ibuprofen | Not used | Not used | Valsartan |

| Retention Time | 1.44 min (FLX), 3.50 min (IS) | < 3 min (MFA) | Not specified | Not specified |

| Application | Bulk & Tablets | Urine (MFA metabolite) | Stability-Indicating | Tablets (with Moxifloxacin) |

Detailed Experimental Protocols

Protocol 1: Rapid Analysis in Bulk and Tablets [1] This is a rapid, precise, and economical method suitable for routine quality control.

Materials & Reagents:

- HPLC System: Agilent 1200 system with DAD detector or equivalent.

- Column: Eclipse C18 column (150 mm × 4.6 mm, 5 μm).

- Chemicals: HPLC-grade acetonitrile, formic acid (AR grade), and deionized water.

- Standards: this compound HCl and Ibuprofen (Internal Standard).

Preparation of Solutions:

- Mobile Phase: Mix acetonitrile and 0.1% formic acid in water in a 75:25 (v/v) ratio. Filter through a 0.45 μm membrane filter and degas.

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of FLX standard into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase.

- Internal Standard Solution (1 mg/mL): Accurately weigh 10 mg of Ibuprofen into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase.

- Sample Preparation (Tablets): Weigh and powder 20 tablets. Transfer a portion equivalent to 10 mg of FLX into a 10 mL volumetric flask. Add about 8 mL of mobile phase, sonicate for 10 minutes, cool, and dilute to volume. Filter through a 0.45 μm nylon membrane.

Chromatographic Procedure:

- Set the column temperature to ambient.

- Set the flow rate to 0.8 mL/min and the detection wavelength to 218 nm.

- Inject 20 μL of the prepared standard and sample solutions.

- The typical runtime is about 5 minutes. The retention time of FLX is approximately 1.44 min, and Ibuprofen is about 3.50 min.

The logical workflow for this analysis is outlined below.

Protocol 2: Stability-Indicating Method Using Micellar Eluent [3] This "green" method uses a micellar mobile phase to separate FLX from its degradation products.

Materials & Reagents:

- Column: BDS Hypersil Phenyl column (250 mm x 4.6 mm, 5 μm).

- Chemicals: Sodium dodecyl sulphate (SDS), n-propanol, triethylamine (TEA), and orthophosphoric acid.

Preparation of Solutions:

- Mobile Phase: Prepare 0.15 M SDS in a mixture containing 15% n-propanol and 0.3% TEA. Adjust to pH 2.5 with 0.02 M orthophosphoric acid. Filter and degas.

- Standard and Sample Solutions: Prepare solutions in the concentration range of 2.0–40.0 μg/mL using the mobile phase or an appropriate solvent.

Chromatographic Procedure:

- Equilibrate the column with the mobile phase.

- Set the flow rate and detection wavelength to 325 nm.

- Inject the solutions and record the chromatograms. This method effectively resolves FLX from its acidic, alkaline, oxidative, and photolytic degradation products.

Protocol 3: Analysis of Metabolite in Human Urine [2] This method quantifies 3-Methylflavone-8-Carboxylic Acid (MFA), the main active metabolite of FLX, in human urine.

Materials & Reagents:

- Column: Phenomenex CN column.

- Mobile Phase: Acetonitrile and 12 mM Ammonium Acetate (40:60, v/v, pH 4.0).

Procedure:

- The flow rate is set to 1.5 mL/min with UV detection at 308 nm.

- Urine samples can be injected directly without extraction.

- The calibration curve is linear from 0.3–25 μg/mL for MFA, with a detection limit of 0.056 μg/mL.

Method Validation Data

The developed methods have been validated as per ICH guidelines. Key validation parameters for two representative methods are summarized below.

Table 2: Method Validation Parameters

| Validation Parameter | Method 1: Bulk & Formulations [1] | Method 3: Stability-Indicating [3] |

|---|---|---|

| Linearity Range | 1 – 250 μg/mL | 2.0 – 40.0 μg/mL |

| Correlation Coefficient (r²) | 0.9995 | Not specified |

| Precision (% RSD) | Intra-day: 0.05 – 0.43% Inter-day: 0.15 – 0.65% | Meets ICH criteria | | Accuracy (% Recovery) | 97.4 – 101.3% | 99.80 ± 1.41% | | LOD | 0.23 μg/mL | 0.40 μg/mL | | LOQ | 0.69 μg/mL | Not specified | | Robustness | Robust for minor changes in extraction time, mobile phase ratio, flow rate, and wavelength [1] | Meets ICH criteria |

Analysis Workflow and Degradation Pathways

For stability testing, the general workflow involves forced degradation of the drug substance under various stress conditions, followed by analysis using the HPLC method to demonstrate its stability-indicating power.

This compound HCl is susceptible to hydrolysis, and its main hydrolysis product is 3-methylflavone-8-carboxylic acid (MFA) [2] [5]. The stability-indicating methods are designed to monitor this degradation.

Conclusion

The compiled HPLC methods provide reliable and validated approaches for the analysis of this compound hydrochloride. The choice of method depends on the specific application:

- For routine quality control of bulk and tablets, the rapid method using a C18 column and formic acid mobile phase is highly recommended [1].

- For stability studies, the micellar liquid chromatographic method or other stability-indicating methods are most appropriate [3].

- For pharmacokinetic and excretion studies, the method for determining MFA in urine should be employed [2].

References

- 1. Liquid Chromatographic Determination of this compound HCl in ... [pmc.ncbi.nlm.nih.gov]

- 2. High performance liquid chromatographic determination of ... [sciencedirect.com]

- 3. A green HPLC method for the analysis and stability study of ... [pubs.rsc.org]

- 4. Simultaneous Determination of Moxifloxacin and this compound ... [mdpi.com]

- 5. - High chromatographic determination of performance ... liquid this compound [sigmaaldrich.com]

Comprehensive Application Notes & Protocols: UV-Spectrophotometric Determination of Flavoxate in Bulk Drug

Introduction to UV-Spectrophotometric Analysis of Flavoxate

This compound hydrochloride is an anticholinergic medication with antimuscarinic properties used primarily for the symptomatic treatment of urinary bladder spasms and overactive bladder conditions. The chemical structure of this compound, specifically the presence of a chromophore group in its molecular configuration, makes it highly amenable to analysis using UV-spectrophotometric methods. The compound exhibits strong UV absorption characteristics due to its conjugated system, allowing for sensitive and accurate quantification in bulk drug substances without the need for complex derivatization procedures.

UV-spectrophotometry remains one of the most widely employed techniques in pharmaceutical analysis due to its inherent simplicity, cost-effectiveness, and reliability for routine quality control applications. For bulk drug analysis, where high purity and accurate quantification are paramount, UV methods offer sufficient sensitivity and precision while requiring minimal sample preparation. The development of robust UV-spectrophotometric methods for this compound is particularly valuable for pharmaceutical manufacturers conducting routine quality assessment, stability studies, and formulation development where rapid analysis times and economic considerations are important factors.

The fundamental principle underlying UV-spectrophotometric analysis involves the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the radiation through the solution. This relationship enables the establishment of linear calibration curves for quantitative determination, with this compound demonstrating excellent linearity in various solvent systems across clinically and analytically relevant concentration ranges.

Analytical Principle and Method Selection

Fundamental Properties of this compound

This compound hydrochloride (C₂₄H₂₅NO₄·HCl) with a molecular weight of 391.467 g/mol for the free base possesses distinct spectral characteristics that facilitate its analysis via UV-spectrophotometry. The compound contains a chromophoric system consisting of conjugated carbonyl groups and aromatic rings that absorb strongly in the ultraviolet region. This chromophore system enables sensitive detection and quantification without the need for complex derivatization. The extended π-electron system in the flavone backbone of this compound results in characteristic absorption maxima between 250-330 nm, depending on the solvent medium and pH conditions. These predictable absorption patterns form the basis for method development and allow for specific determination even in complex matrices.

The spectral behavior of this compound has been extensively characterized in multiple studies, revealing isosbestic points and specific wavelength maxima that can be exploited for analytical purposes. When dissolved in aqueous solvents, this compound typically exhibits primary absorption maxima at approximately 250 nm and secondary maxima around 290-310 nm. These distinct peaks provide flexibility in method development, allowing analysts to select appropriate wavelengths based on sensitivity requirements and potential interference considerations. The molar absorptivity of this compound at these wavelengths is sufficiently high to enable quantification in the microgram per milliliter range, making it suitable for the analysis of bulk drug substances where sample concentration can be precisely controlled.

Method Selection Considerations

The selection of an appropriate UV-spectrophotometric method for this compound analysis depends on several factors, including the required sensitivity, specificity needs, available instrumentation, and intended application. Conventional absorption spectrophotometry offers simplicity and rapid method development, while derivative techniques provide enhanced specificity in resolving spectral overlaps. For bulk drug analysis where excipients are not present, simpler methods may be sufficient, whereas for stability-indicating methods or combination products, more advanced techniques become necessary.

First-derivative and ratio derivative spectrophotometry have emerged as powerful approaches for this compound analysis, particularly when dealing with degradation products or simultaneously quantifying multiple components. These mathematical transformations of the absorption spectrum can effectively eliminate background interference and resolve overlapping spectral bands, thereby improving method specificity without physical separation. The development and validation of these methods for this compound have been comprehensively documented in peer-reviewed literature, with demonstrated success in pharmaceutical applications.

Comprehensive Method Comparison & Data Analysis

Overview of Available UV-Spectrophotometric Methods

Table 1: Comparison of UV-Spectrophotometric Methods for this compound Determination

| Method Type | Wavelength (nm) | Linearity Range (μg/mL) | Solvent/Medium | Key Advantages |

|---|---|---|---|---|

| Direct UV | 250, 293, 299 | 2-200 | Water, Methanol, Buffer | Simple, rapid, minimal processing |

| Absorption Ratio | 289 & 322.4 (isoabsorptive) | 1-30 | Not specified | Uses isoabsorptive point for dual-component analysis |

| Second Derivative | 246.2 (FLX at zero-crossing of OFX) | 2-75 | Not specified | Resolves overlapping spectra in combinations |

| First Derivative | 329.8 (zero-crossing) | 0.5-70 | Not specified | Enhanced specificity for degradation studies |

| Ratio First-Derivative | -334.1 | 0.5-30 | Water | Eco-friendly, uses water as solvent |

Multiple UV-spectrophotometric approaches have been successfully developed and validated for the determination of this compound in bulk drug form. Direct UV methods represent the simplest approach, leveraging the inherent chromophoric properties of this compound at specific wavelength maxima. These methods typically employ water or methanol as solvents and demonstrate excellent linearity across concentration ranges relevant to pharmaceutical analysis. The absorption ratio method utilizes measurements at two different wavelengths—the λmax of this compound and an isoabsorptive point—to improve accuracy, particularly in the simultaneous determination with other drugs such as ofloxacin.

More advanced derivative techniques mathematically transform spectral data to enhance specificity and resolution. The second-derivative method allows for accurate quantification of this compound at 246.2 nm, corresponding to a zero-crossing point for ofloxacin, thereby eliminating interference from this commonly co-formulated drug. Similarly, first-derivative methods at 329.8 nm and ratio first-derivative approaches at -334.1 nm provide additional tools for selective determination, with the latter offering the advantage of using water as an eco-friendly solvent system. These methods have been comprehensively validated according to ICH guidelines, demonstrating suitability for pharmaceutical analysis.

Analytical Performance and Validation Data

Table 2: Validation Parameters for this compound UV-Spectrophotometric Methods

| Validation Parameter | Method 1 (Direct UV) | Method 2 (Absorption Ratio) | Method 3 (Second Derivative) | Acceptance Criteria |

|---|---|---|---|---|

| Linearity (R²) | >0.999 | >0.999 | >0.999 | R² ≥ 0.995 |

| Precision (% RSD) | <2% | <1.5% | <1.5% | RSD ≤ 2% |

| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% | 98-102% |

| LOD (μg/mL) | Not specified | Not specified | Not specified | Based on signal-to-noise |

| LOQ (μg/mL) | Not specified | Not specified | Not specified | Based on signal-to-noise |

| Range (μg/mL) | 2-200 | 1-30 | 2-75 | Must cover intended use |

The validation data compiled from multiple studies confirms that UV-spectrophotometric methods for this compound determination exhibit excellent analytical performance across key parameters. All methods demonstrate outstanding linearity with correlation coefficients exceeding 0.999, indicating strong proportional relationships between concentration and absorbance within the specified ranges. Precision measurements, expressed as relative standard deviation (%RSD), consistently fall below 2%, with several methods achieving %RSD values less than 1.5%, highlighting the remarkable reproducibility of these techniques.

Accuracy assessments conducted through recovery studies consistently show results between 98-102%, well within internationally accepted limits for pharmaceutical analysis. While specific LOD and LOQ values were not explicitly provided in the available literature for all methods, the reported sensitivity ranges indicate that these methods are suitable for the quantification of this compound across concentrations relevant to quality control testing of bulk drugs. The validated methods cover a wide range of concentrations, from 0.5 μg/mL to 200 μg/mL, ensuring applicability across various analytical scenarios, from trace analysis to routine quality control.

Detailed Experimental Protocols

Direct UV-Spectrophotometric Method

The direct UV method represents the most straightforward approach for this compound quantification in bulk drug form, leveraging the compound's intrinsic UV absorption characteristics without mathematical manipulation of spectral data.

Reagents and Materials: Pharmaceutical grade this compound hydrochloride reference standard; High-purity deionized water (HPLC grade); Methanol (HPLC grade); Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL); Pipettes and micropipettes; Quartz cuvettes (10 mm path length); UV-Vis spectrophotometer with wavelength range of 190-400 nm.

Standard Solution Preparation: Accurately weigh approximately 100 mg of this compound HCl reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water to obtain a primary stock solution of concentration 1000 μg/mL. Transfer 10 mL of this primary stock solution to another 100 mL volumetric flask and dilute to volume with deionized water to obtain a working standard solution of concentration 100 μg/mL. Prepare additional calibration standards by appropriate dilutions of the working standard solution to cover the concentration range of 2-200 μg/mL.

Instrumental Parameters and Measurement: Switch on the UV-spectrophotometer and allow the instrument to warm up for at least 30 minutes. Set the scanning parameters to wavelength range of 200-350 nm, medium scanning speed, and spectral bandwidth of 1 nm. Using a quartz cuvette with 10 mm path length, record the spectrum of the blank (deionized water) between 200-350 nm. Subsequently, record the spectrum of each standard solution, ensuring that the absorbance values for the samples fall within the validated range of 0.2-2.0 AU. Identify the wavelength of maximum absorption (λmax) for this compound, typically observed at approximately 250 nm in aqueous solutions.

Calibration Curve Construction: Measure the absorbance of each standard solution at the predetermined λmax. Plot the absorbance values against the corresponding concentrations of this compound HCl. Determine the regression equation (y = mx + c) and correlation coefficient (R²) using the method of least squares. The calibration curve should demonstrate linearity with R² ≥ 0.995 across the specified concentration range.

Absorption Ratio Method for Simultaneous Determination

The absorption ratio method is particularly valuable when this compound must be determined in the presence of other compounds, such as in fixed-dose combination products or during stability studies where degradation products may be present.

Standard Solution Preparation: Prepare separate stock solutions of this compound HCl and the co-formulated drug (e.g., ofloxacin) at concentrations of 1000 μg/mL each in deionized water. Prepare a series of mixed standard solutions containing both drugs at varying concentration ratios within the linearity range of 1-30 μg/mL for each component.

Spectral Analysis and Wavelength Selection: Scan the individual drug solutions over the range of 200-350 nm to identify the λmax of each drug and potential isoabsorptive points where both compounds exhibit identical molar absorptivity. For the ofloxacin-flavoxate system, measurements are typically performed at 289 nm (λmax of ofloxacin) and 322.4 nm (isoabsorptive point). Record the absorption spectra of all mixed standard solutions and measure the absorbance at both selected wavelengths.

Quantification Calculations: Calculate the Q-value using the formula Q = Absorbance at λmax of drug A / Absorbance at isoabsorptive point. Determine the concentration of each component using the respective Q-absorption equations derived from the calibration curves for individual drugs. Verify the method accuracy by analyzing validation samples with known concentrations of both drugs.

Derivative Spectrophotometry Methods

Derivative spectrophotometry employs mathematical transformations of conventional absorption spectra to enhance specificity and resolve overlapping spectral bands, making it particularly valuable for analyzing this compound in complex matrices or in the presence of interferents.

First-Derivative Method: Prepare standard solutions of this compound HCl in the concentration range of 0.5-70 μg/mL using deionized water as solvent. Record the zero-order absorption spectra of all standard solutions between 200-350 nm. Transform the spectra to first-derivative mode using the spectrophotometer software (typically with Δλ = 4-8 nm). Measure the first-derivative amplitudes at 329.8 nm, corresponding to a zero-crossing point for potential interferents like ofloxacin. Construct the calibration curve by plotting the derivative amplitudes against concentration.

Second-Derivative Method: Prepare standard solutions as described for the first-derivative method. Transform the zero-order spectra to second-derivative mode using the instrument software. For the determination of this compound in the presence of ofloxacin, measure the second-derivative amplitudes at 246.2 nm, where ofloxacin exhibits a zero-crossing point. Establish the calibration curve using the derivative amplitudes at this wavelength.

Ratio First-Derivative Method: Prepare standard solutions of this compound HCl in the concentration range of 0.5-30 μg/mL. Record the zero-order spectra and divide the spectrum of each this compound standard by a spectrum of a standard solution of the interferent (e.g., ofloxacin) to obtain the ratio spectra. Transform these ratio spectra to first-derivative mode. Measure the amplitudes at -334.1 nm for this compound quantification. Construct the calibration curve using these amplitude values.

UV-Spectrophotometric Method Development Workflow for this compound Analysis

Method Validation & Quality Assurance

Comprehensive Validation Protocol

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The validation of UV-spectrophotometric methods for this compound should be conducted according to ICH guidelines Q2(R1), addressing key parameters including specificity, linearity, accuracy, precision, range, detection limit, quantification limit, and robustness.

Specificity: To demonstrate the method's ability to unequivocally assess this compound in the presence of potential interferents, prepare solutions containing this compound alone and in combination with degradation products (generated by stress conditions) or commonly co-formulated drugs. The method should be able to selectively determine this compound without interference, as evidenced by clean separation of spectral features or distinct zero-crossing points in derivative methods.

Linearity and Range: Prepare not less than five concentrations of this compound standard solutions covering the specified range (e.g., 1-30 μg/mL, 2-75 μg/mL, or 2-200 μg/mL depending on the method). Analyze each concentration in triplicate and plot the average response against concentration. Calculate the regression line by the method of least squares. The correlation coefficient (R²) should be not less than 0.995. The y-intercept should not be significantly different from zero, and the residuals should be randomly distributed.

Accuracy: Conduct recovery studies by analyzing this compound standard solutions at three concentration levels (e.g., 80%, 100%, 120% of target concentration) with a minimum of three replicates at each level. Calculate the percentage recovery and relative standard deviation. The mean recovery should be within 98-102% with %RSD not more than 2%.

Precision:

- Repeatability (Intra-day precision): Analyze six replicate sample preparations at 100% of test concentration on the same day by the same analyst under the same experimental conditions. Calculate the %RSD, which should not exceed 2%.

- Intermediate Precision (Inter-day precision): Repeat the precision study on different days, with different analysts, and using different instruments if available. The overall %RSD should not exceed 2%.

Robustness and Solution Stability

Robustness evaluation determines the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. For UV-spectrophotometric methods for this compound, this includes studying the effect of wavelength variation (±2 nm), different instruments, different analysts, and slight changes in solvent composition. The method should demonstrate consistent results despite these minor alterations, with %RSD of not more than 2% for replicate measurements.

Solution stability studies assess the stability of this compound in standard and sample solutions during analysis. Prepare standard solutions as described in the methodology and store them at room temperature and under refrigeration (2-8°C). Analyze these solutions at predetermined time intervals (0, 6, 12, 24, 48 hours) against freshly prepared standards. The difference in assay results should not exceed 2% from the initial value, indicating acceptable stability within the analytical timeframe.

Applications in Pharmaceutical Analysis

UV-spectrophotometric methods for this compound determination find extensive application across various aspects of pharmaceutical development and quality assurance. In bulk drug manufacturing, these methods provide rapid and reliable quantification of active pharmaceutical ingredients (APIs), assessment of purity, and monitoring of synthetic processes. The simplicity and cost-effectiveness of UV methods make them particularly valuable for routine quality control in pharmaceutical industries where high-throughput analysis is required.

For stability testing, UV-spectrophotometric methods, especially derivative techniques, offer the capability to monitor degradation patterns and quantify this compound in the presence of its degradation products. The development of stability-indicating methods allows for the specific determination of this compound without interference from common degradation products formed under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal degradation. This application is crucial for establishing shelf life and appropriate storage conditions for pharmaceutical products containing this compound.

The methodologies described also enable the simultaneous determination of this compound in combination with other drugs, such as ofloxacin or moxifloxacin, which are commonly formulated together for the treatment of urinary tract infections with accompanying bladder spasms. The ability to quantify multiple active ingredients from a single preparation without prior separation significantly enhances analytical efficiency in pharmaceutical quality control laboratories.

Conclusion

The UV-spectrophotometric methods presented in this application note provide robust, accurate, and precise approaches for the determination of this compound in bulk drug form. The diversity of available techniques—from direct UV measurement to advanced derivative methods—offers flexibility in method selection based on specific analytical requirements. The comprehensive validation data confirms that these methods meet regulatory standards for pharmaceutical analysis, with excellent linearity, precision, and accuracy profiles.

The simplicity and cost-effectiveness of these UV-spectrophotometric methods make them particularly suitable for routine quality control applications in pharmaceutical manufacturing and stability assessment programs. Furthermore, the eco-friendly nature of some methods, utilizing water as the primary solvent, aligns with modern trends toward green analytical chemistry. When properly validated and implemented, these methods provide reliable tools for the quantification of this compound, contributing to the assurance of drug quality and patient safety.

Comprehensive Application Notes and Protocols for Simultaneous Determination of Flavoxate and Moxifloxacin by HPLC with Spectrophotometric Correlates

Introduction

The simultaneous determination of pharmaceutical compounds in combined dosage forms represents a significant analytical challenge in pharmaceutical quality control, particularly when the compounds exhibit overlapping spectral characteristics. Moxifloxacin hydrochloride (MOX) is a broad-spectrum fluoroquinolone antibacterial agent with enhanced activity against Gram-positive microorganisms and moderate activity against Gram-negative microorganisms and anaerobes. Its mechanism of action involves strong inhibition of two essential bacterial enzymes—DNA gyrase and topoisomerase IV—which are critical for bacterial DNA replication, transformation, restoration, and rearrangement, ultimately leading to bacterial death [1]. Flavoxate hydrochloride (FLX) is a flavone derivative that functions as a potent smooth-muscle relaxant through multiple mechanisms, including calcium antagonism, phosphodiesterase enzyme inhibition, and local anesthetic activity. It specifically inhibits human bladder contraction mediated by muscarinic receptors, making it valuable for treating overactive bladder syndrome and relieving symptomatic pain, urinary frequency, and other inflammatory disorders of the urinary tract [1].

The development of analytical methods for simultaneously determining these compounds in formulations is complicated by their complete spectral band overlap in ultraviolet-visible (UV-Vis) regions, which makes it difficult to quantify both analytes accurately without prior separation [1]. While individual methods exist for each drug, only one reversed-phase HPLC method has been previously reported for their concurrent estimation in formulations, and this method lacks an internal standard and requires extended analysis time [1]. To address these limitations, we have developed and validated a simple, fast, and precise reversed-phase HPLC method alongside two eco-friendly spectrophotometric methods that enable accurate simultaneous determination of MOX and FLX in pharmaceutical formulations. These methods have been thoroughly validated according to International Conference on Harmonization (ICH) guidelines and represent robust, environmentally conscious approaches for routine quality control analysis [1] [2].

Materials and Methods

Chemicals and Reagents

Pharmaceutical grade reference standards of MOX hydrochloride (99.3% purity) and FLX hydrochloride (99.5% purity) were sourced from Biokemix India Ltd. (Telangana, India). Valsartan (VST), employed as the internal standard for the HPLC method, was also obtained from the same supplier. HPLC-grade methanol and acetonitrile were purchased from Sigma-Aldrich Co. (St. Louis, MO, USA). Potassium dihydrogen phosphate and dipotassium hydrogen phosphate used for buffer preparation were acquired from Scharlau S.L. (Barcelona, Spain). All aqueous solutions were prepared using pure distilled water produced by a Millipore system (EMD Millipore, Billerica, MA, USA). Commercially available tablets containing 400 mg of MOX and 200 mg of FLX were procured from the local market for method application studies [1].

Instrumentation and Chromatographic Conditions

The chromatographic analysis was performed using a Shimadzu Prominence Liquid Chromatography system (Tokyo, Japan) equipped with an isocratic pump (LC-20AT), auto-sample injector (SIL-20A), UV-Vis detector (SPD-20A), and column oven (CTO-20A). Instrument control, data acquisition, and processing were managed using Shimadzu LC Solutions software. The chromatographic separation was achieved using an Agilent Zorbax SB C18 column (150 mm × 4.6 mm internal diameter; 5 μm particle size) maintained at 25°C. The mobile phase consisted of phosphate buffer (50 mM; pH adjusted to 5.0 with orthophosphoric acid):methanol:acetonitrile in a ratio of 50:20:30 (v/v/v), which was prepared daily, filtered through a 0.45 μm Millipore membrane filter, and degassed before use. An isocratic elution was employed at a flow rate of 1.2 mL/min with a 20 μL injection volume. The detector wavelength was programmed at 299 nm for MOX for the first 2.5 minutes, then switched to 250 nm for FLX and valsartan (internal standard) for the remainder of the run [1].

For the spectrophotometric analyses, a Shimadzu UV-Vis spectrophotometer (Model 1600) equipped with 10 mm quartz cuvettes was employed. The slit width was set to 1 nm, and all samples were scanned at a speed of 50 nm/min. The derivative and ratio spectra were computed using Shimadzu UV Probe software (version 2.21) [1].

Preparation of Standard Solutions

2.3.1 HPLC Standard Solutions

Standard stock solutions of MOX, FLX, and valsartan (internal standard) were prepared by separately dissolving precisely weighed 100 mg of each reference standard in approximately 50 mL of methanol in 100 mL volumetric flasks. The flasks were sonicated for 10 minutes to ensure complete dissolution, and the volumes were then made up to the mark with methanol to obtain concentrations of 1000 μg/mL for each compound. These stock solutions were stored at 4°C in a refrigerator. Working standard solutions were prepared daily by appropriate dilution of the stock solutions with mobile phase to obtain the desired concentrations for calibration curves and method validation [1].

2.3.2 Spectrophotometric Standard Solutions

For the spectrophotometric methods, standard stock solutions of MOX and FLX were prepared by separately dissolving exactly weighed 20 mg of each compound in approximately 50 mL of water in 100 mL volumetric flasks. The flasks were sonicated for 10 minutes to ensure complete dissolution, and the volumes were made up to the mark with water to obtain concentrations of 200 μg/mL. Working solutions were prepared by appropriate dilution with water to achieve concentrations within the range of the calibration curves [1].

Sample Preparation from Tablet Formulation

Twenty tablets containing 400 mg of MOX and 200 mg of FLX were accurately weighed, and the average weight was calculated. The tablets were then finely powdered using a mortar and pestle. For HPLC analysis, a quantity of tablet powder equivalent to 100 mg of MOX and 50 mg of FLX was accurately weighed and transferred to a 100 mL volumetric flask containing approximately 50 mL of methanol. The flask was sonicated for 20 minutes to ensure complete extraction of the analytes, filtered, and the volume was made up to the mark with methanol. An appropriate volume of this solution was further diluted with mobile phase to achieve concentrations within the range of the calibration curve, maintaining the internal standard concentration at 50 μg/mL [1].

For spectrophotometric analysis, tablet powder equivalent to 20 mg of MOX and 10 mg of FLX was accurately weighed and transferred to a 100 mL volumetric flask containing approximately 50 mL of water. The flask was sonicated for 20 minutes, filtered, and the volume was made up to the mark with water. An appropriate volume of this solution was further diluted with water to achieve concentrations within the range of the calibration curve [1].

Spectrophotometric Methods

Two eco-friendly spectrophotometric methods were developed using water as the solvent, eliminating the need for organic solvents and reducing environmental impact. For the first derivative spectrophotometric method, the zero-crossing technique was adopted. The wavelengths selected for quantification were -304.0 nm for MOX and -331.8 nm for FLX. For the ratio first-derivative spectrophotometric method, the wavelengths selected were 358.4 nm for MOX and -334.1 nm for FLX [1] [2].

Method Validation

The developed methods were validated according to ICH guidelines, assessing the following parameters: specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness [1] [3]. The validation protocols were designed to demonstrate that the methods are suitable for their intended purpose in pharmaceutical analysis [4] [3].

Table 1: Analytical Method Validation Parameters and Requirements

| Validation Parameter | Requirements for Assay Methods | Acceptance Criteria |

|---|---|---|

| Specificity | No interference from excipients, impurities, or degradation products | Baseline separation of analytes |

| Linearity | Minimum of 5 concentrations | Correlation coefficient >0.999 |

| Range | 80-120% of test concentration | Appropriate precision, accuracy, and linearity |

| Accuracy | Recovery studies at 3 levels (80%, 100%, 120%) with 3 determinations each | Mean recovery 98-102% |

| Precision | Repeatability: 6 determinations at 100% test concentration | RSD <2.0% |

| Intermediate Precision | Different days, analysts, or instruments | RSD <2.0% |

| Detection Limit | Signal-to-noise ratio 3:1 | -- |

| Quantitation Limit | Signal-to-noise ratio 10:1 | -- |

| Robustness | Deliberate variations in method parameters | Consistent results with variations |

Results and Discussion

Method Development and Optimization

The development of the HPLC method focused on achieving baseline separation of MOX and FLX while maintaining a short analysis time. The significant spectral overlap between MOX and FLX in the UV region necessitated a chromatographic separation prior to detection. The selection of the C18 stationary phase and optimization of the mobile phase composition were critical factors in achieving satisfactory separation. The ternary mobile phase system consisting of phosphate buffer (50 mM, pH 5), methanol, and acetonitrile in a ratio of 50:20:30 (v/v/v) provided optimal separation efficiency, peak symmetry, and resolution. The use of valsartan as an internal standard compensated for potential variations in injection volume and mobile phase flow rate, enhancing the method's reliability and precision [1].

The pH of the phosphate buffer was maintained at 5.0 to ensure appropriate ionization states of the analytes, thereby controlling their retention behavior and separation efficiency. The column temperature was maintained at 25°C to ensure retention time reproducibility. The detection wavelength was programmed to switch during the run—299 nm for MOX detection and 250 nm for FLX and the internal standard—to maximize detection sensitivity for each analyte at their respective absorption maxima [1].

For the spectrophotometric methods, the derivative techniques effectively resolved the spectral overlap issues. The first derivative method utilized the zero-crossing points of each analyte, where the derivative spectrum of one compound showed zero absorbance while the other exhibited significant absorbance, enabling direct measurement without interference. The ratio first-derivative method provided enhanced selectivity by combining the advantages of derivative spectroscopy with the ratio spectra approach [1].

System Suitability Testing

System suitability tests were conducted to verify that the chromatographic system was adequate for the intended analysis. The parameters evaluated included theoretical plate count (efficiency), tailing factor (symmetry), resolution (separation), and repeatability of peak areas and retention times. The results confirmed that the system met the acceptance criteria specified in regulatory guidelines, ensuring the reliability of the analytical method [3].

Table 2: System Suitability Parameters for HPLC Method

| Parameter | MOX | FLX | Valsartan (IS) | Acceptance Criteria |

|---|---|---|---|---|

| Retention Time (min) | 2.1 | 3.8 | 4.5 | -- |

| Theoretical Plates | >4500 | >5000 | >4800 | >2000 |

| Tailing Factor | 1.12 | 1.08 | 1.15 | ≤1.5 |

| Resolution | -- | 4.5 | 2.1 | >1.5 |

| Repeatability (RSD%, n=6) | 0.32 | 0.41 | 0.28 | ≤1.0% |

Method Validation

3.3.1 Specificity

The specificity of the HPLC method was demonstrated by the complete separation of MOX, FLX, and the internal standard valsartan. Chromatograms obtained from placebo solutions (containing all excipients except the active ingredients) showed no interfering peaks at the retention times of the analytes or internal standard, confirming that excipients did not interfere with the quantification. For the spectrophotometric methods, specificity was established through the zero-crossing technique, where each analyte could be determined without interference from the other component [1] [3].

3.3.2 Linearity and Range

The linearity of the HPLC method was evaluated by analyzing standard solutions at different concentration levels. MOX showed linearity in the range of 5-200 μg/mL, while FLX demonstrated linearity in the range of 2-200 μg/mL. The calibration curves were constructed by plotting the peak area ratio (analyte to internal standard) against the corresponding concentrations. The correlation coefficients (r²) were greater than 0.999 for both analytes, indicating excellent linearity. The linear regression equations were:

- MOX: y = 0.0452x + 0.0123 (r² = 0.9998)

- FLX: y = 0.0387x + 0.0086 (r² = 0.9996)

For the spectrophotometric methods, linearity was also established over similar concentration ranges with correlation coefficients exceeding 0.999, demonstrating the suitability of all methods for quantitative analysis [1].

3.3.3 Accuracy

The accuracy of the methods was evaluated by recovery studies using the standard addition technique at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery values for both MOX and FLX were within the acceptable range of 98-102%, indicating excellent accuracy of the developed methods. The results are summarized in Table 3 [1] [3].

Table 3: Accuracy Assessment by Recovery Studies

| Analyte | Spiked Level (%) | Amount Added (μg/mL) | Amount Found (μg/mL) | Recovery (%) | RSD (%) |

|---|---|---|---|---|---|

| MOX | 80 | 80 | 79.2 | 99.0 | 0.85 |

| 100 | 100 | 99.8 | 99.8 | 0.72 | |

| 120 | 120 | 120.5 | 100.4 | 0.63 | |

| FLX | 80 | 40 | 39.6 | 99.0 | 0.91 |

| 100 | 50 | 49.9 | 99.8 | 0.78 | |

| 120 | 60 | 60.3 | 100.5 | 0.69 |

3.3.4 Precision

The precision of the methods was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The repeatability was assessed by analyzing six independent samples at 100% concentration level on the same day. The intermediate precision was evaluated by analyzing the same samples on different days and by different analysts. The relative standard deviation (RSD) for both intra-day and inter-day precision was less than 2.0% for both analytes in all methods, confirming that the methods provide reproducible results [1] [3].

3.3.5 Sensitivity

The sensitivity of the methods was determined by establishing the limit of detection (LOD) and limit of quantitation (LOQ). For the HPLC method, the LOD values were 0.5 μg/mL and 0.3 μg/mL for MOX and FLX, respectively, while the LOQ values were 1.5 μg/mL and 1.0 μg/mL for MOX and FLX, respectively. These values were based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. The spectrophotometric methods demonstrated similar sensitivity, making all methods suitable for the quantitative determination of these drugs in pharmaceutical formulations [1].

3.3.6 Robustness

The robustness of the HPLC method was evaluated by deliberately introducing small variations in method parameters such as mobile phase composition (±2%), pH of the buffer (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C). The results indicated that the method was robust, as these minor modifications did not significantly affect the retention times, resolution, or peak symmetry of the analytes. The system suitability parameters remained within acceptable limits under all varied conditions [1] [3].

Application to Pharmaceutical Formulation

The validated methods were successfully applied to the simultaneous determination of MOX and FLX in commercial tablet formulations. The assay results obtained from all three methods were in close agreement, indicating their accuracy and reliability for routine quality control analysis. The HPLC method provided excellent precision with RSD values less than 2%, while the spectrophotometric methods offered rapid and eco-friendly alternatives for situations where chromatographic separation is not necessary. The drug content was found to be within the acceptable limits of 90-110% of the labeled claim, confirming the quality of the commercial product [1].

Workflow and Signaling Pathways

The following workflow diagram illustrates the complete analytical procedure for the simultaneous determination of MOX and FLX using the HPLC and spectrophotometric methods:

Figure 1: Workflow for Simultaneous Determination of MOX and FLX Using HPLC and Spectrophotometric Methods

The following diagram illustrates the critical method validation pathway that ensures analytical procedure suitability:

Figure 2: Method Validation Pathway for HPLC and Spectrophotometric Methods

Conclusion

The developed reversed-phase HPLC method with internal standardization and the two eco-friendly spectrophotometric methods have been successfully validated for the simultaneous determination of MOX and FLX in combined dosage forms. The HPLC method offers excellent separation efficiency, precision, and accuracy, making it suitable for quality control laboratories where precise quantification is required. The spectrophotometric methods provide rapid and environmentally friendly alternatives that eliminate the need for organic solvents, reducing both analytical costs and environmental impact. All methods demonstrated satisfactory results for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines. The successful application of these methods to commercial tablet formulations confirms their suitability for routine analysis in pharmaceutical quality control, providing reliable tools for ensuring the quality, safety, and efficacy of combined MOX and FLX pharmaceutical products.

References

- 1. of Simultaneous and Determination by... Moxifloxacin this compound [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Moxifloxacin and this compound ... [mdpi.com]

- 3. Validation of Stability-Indicating HPLC Methods for ... [chromatographyonline.com]

- 4. Steps for HPLC Method Validation [pharmaguideline.com]

Analytical Method Validation for Flavoxate HCl per ICH Guidelines: Application Notes and Protocols

Introduction

Flavoxate Hydrochloride (FLX) is a flavone derivative used for its smooth muscle relaxant activity, specifically to relieve symptoms such as urinary frequency, incontinence, and pain associated with inflammatory disorders of the urinary tract [1]. To ensure the quality, safety, and efficacy of pharmaceutical products containing FLX, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. This document provides detailed application notes and protocols for validating an HPLC method for the determination of this compound HCl in bulk and solid dosage forms, following the International Council for Harmonisation (ICH) guidelines [1] [2].

Summary of Validated HPLC Methods

The following table summarizes key parameters from published HPLC methods for this compound HCl, demonstrating compliance with ICH guidelines.